molecular formula C8H11BrN2 B2760074 CHEMHERE CHEM149157 CAS No. 374589-94-3

CHEMHERE CHEM149157

Cat. No.: B2760074
CAS No.: 374589-94-3
M. Wt: 215.094
InChI Key: ZDTOZPJZYIVMOJ-UHFFFAOYSA-N
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Description

CHEMHERE CHEM149157: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the third position and a trimethyl group at the nitrogen and second carbon positions of the pyridine ring

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance the reactivity and selectivity of metal catalysts.

    Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: Used as a probe to study biological pathways and interactions.

Medicine:

    Drug Development: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.

Industry:

    Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Manufacturing: Used as an intermediate in the production of various chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHEMHERE CHEM149157 typically involves the bromination of 4-pyridinamine followed by the introduction of the trimethyl groups. One common method includes:

    Bromination: Starting with 4-pyridinamine, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.

    Methylation: The brominated product is then subjected to methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in CHEMHERE CHEM149157 can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the pyridine ring or nitrogen atom.

Mechanism of Action

The mechanism of action of CHEMHERE CHEM149157 depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the bromine and trimethyl groups can enhance its binding affinity and selectivity for these targets. In catalysis, it can coordinate with metal centers to form active catalytic complexes that facilitate various chemical transformations.

Comparison with Similar Compounds

    4-Pyridinamine, N,N,2-trimethyl-: Lacks the bromine atom, which can affect its reactivity and applications.

    3-Bromo-4-aminopyridine: Lacks the trimethyl groups, which can influence its binding properties and biological activity.

    5-Bromo-N,N,6-trimethyl-2-pyridinamine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness: CHEMHERE CHEM149157 is unique due to the combination of the bromine atom and trimethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N,N,2-trimethylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6-8(9)7(11(2)3)4-5-10-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTOZPJZYIVMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Br)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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